Zagotenemab: A Technical Guide to its Mechanism of Action
Zagotenemab: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zagotenemab (LY3303560) is a humanized monoclonal antibody developed by Eli Lilly and Company for the potential treatment of Alzheimer's disease.[1] It represents a therapeutic strategy targeting the pathological aggregation of the tau protein, a key hallmark of several neurodegenerative disorders, including Alzheimer's. This document provides an in-depth technical overview of zagotenemab's mechanism of action, supported by preclinical and clinical data. The development of zagotenemab was discontinued (B1498344) in October 2021 after a Phase 2 clinical trial failed to meet its primary endpoint.[1][2]
Molecular Target and Binding Profile
Zagotenemab is designed to target a specific pathological conformation of the tau protein.[3] It is a humanized version of the murine monoclonal antibody MCI-1, which recognizes an early, soluble, and pathological conformation of tau that precedes the formation of mature neurofibrillary tangles (NFTs).[2][3]
The binding epitope of the parent antibody, MCI-1, is a discontinuous conformational epitope formed by the interaction of the N-terminus (amino acids 7-9) and the microtubule-binding region (amino acids 312-322) of the tau protein.[4] This specific conformation is believed to be a critical early step in the cascade of tau pathology.
Zagotenemab exhibits a strong preferential binding to aggregated forms of tau over monomeric tau, a crucial feature for a therapeutic antibody aimed at mitigating tau pathology while preserving the normal physiological functions of monomeric tau.[5] The binding affinities, determined by surface plasmon resonance, are summarized in the table below.
Table 1: Zagotenemab Binding Affinities
| Tau Species | Dissociation Constant (KD) | Fold Specificity (Aggregated vs. Monomer) |
| Aggregated Tau | <220 pM[5] | ~1000-fold[5] |
| Monomeric Tau | 235 nM[5] |
Proposed Mechanism of Action
The proposed mechanism of action for zagotenemab centers on the "prion-like" hypothesis of tau pathology propagation. This hypothesis posits that pathological tau seeds are released into the extracellular space and subsequently taken up by neighboring neurons, seeding the aggregation of endogenous tau in a cascading fashion.
Zagotenemab is hypothesized to interrupt this cycle by:
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Binding to Extracellular Aggregated Tau: The antibody is designed to bind with high affinity to soluble, aggregated tau species in the extracellular space.
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Neutralizing Tau Seeds: By binding to these pathological tau seeds, zagotenemab is intended to neutralize their ability to be taken up by other neurons.
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Inhibiting Cell-to-Cell Propagation: This neutralization is expected to block the trans-synaptic spread of tau pathology, thereby slowing the progression of neurodegeneration.
The following diagram illustrates this proposed mechanism.
Preclinical Evidence
The preclinical development of zagotenemab was informed by studies of its parent antibody, MCI-1, and subsequent characterization of the humanized antibody.
In Vitro Studies
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Binding Specificity: As detailed in Table 1, surface plasmon resonance and ELISA assays confirmed the high selectivity of zagotenemab for aggregated tau over monomeric tau.[2]
In Vivo Studies
Studies in transgenic mouse models of tauopathy using the parent antibody, MCI-1, demonstrated the potential of this therapeutic approach.
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Reduction of Tau Pathology: Passive immunization with MCI-1 in P301L mutant tau transgenic mice resulted in a significant reduction in total and insoluble tau levels in the forebrain.
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Pharmacokinetics: Pharmacokinetic studies of zagotenemab in rats and monkeys established its bioavailability and half-life.
Table 2: Preclinical Pharmacokinetics of Zagotenemab
| Species | Administration | Parameter | Value |
| Rat | Intravenous | CSF Concentration (24h post-dose) | 0.1% of plasma[2] |
| Monkey | Intravenous | Clearance | 0.15 ml/h/kg[2] |
| Half-life | 13 days[2] | ||
| Subcutaneous | Bioavailability | 79%[2] |
Experimental Protocols: Preclinical Studies
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Animal Models: Preclinical efficacy studies of the parent antibody, MCI-1, utilized transgenic mice expressing the P301L mutation in the human tau gene, which develop age-dependent tau pathology.
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Antibody Administration: For passive immunization studies, antibodies (e.g., MCI-1) or saline were administered via weekly intraperitoneal injections.
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Tissue Analysis: Following the treatment period, brain tissue was harvested and analyzed for tau pathology. This typically involved biochemical fractionation to separate soluble and insoluble tau fractions, followed by Western blotting or ELISA to quantify tau levels. Immunohistochemistry was also used to visualize the extent and distribution of tau pathology.
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Pharmacokinetic Analysis: To determine pharmacokinetic parameters, zagotenemab was administered to rats and monkeys intravenously or subcutaneously. Blood and cerebrospinal fluid (CSF) samples were collected at various time points and the concentration of zagotenemab was measured using methods such as ELISA.
The general workflow for preclinical efficacy studies is depicted below.
Clinical Development
Zagotenemab progressed through Phase 1 and Phase 2 clinical trials. However, its development was ultimately halted.
Phase 1 Clinical Trials
Two Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetics of zagotenemab.
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NCT02754830: A single ascending dose study in 110 healthy volunteers and patients with Alzheimer's disease (mild cognitive impairment or mild-to-moderate AD).[6]
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NCT03019536: A multiple ascending dose study in 24 participants with mild cognitive impairment or mild-to-moderate Alzheimer's disease.[6]
These studies demonstrated that zagotenemab had a pharmacokinetic profile typical for a monoclonal antibody and was generally well-tolerated at the doses tested.[7]
Table 3: Phase 1 (NCT03019536) Pharmacokinetic Parameters in Humans
| Parameter | Value |
| Clearance | ~8 mL/h[8] |
| Half-life | ~20 days[8] |
Phase 2 Clinical Trial (PERISCOPE-ALZ)
The PERISCOPE-ALZ study (NCT03518073) was a multicenter, randomized, double-blind, placebo-controlled Phase 2 trial designed to evaluate the efficacy and safety of zagotenemab in 285 patients with early symptomatic Alzheimer's disease.[6]
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Primary Outcome: The primary endpoint was the change from baseline on the integrated Alzheimer's Disease Rating Scale (iADRS).
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Results: The trial did not meet its primary endpoint, showing no significant slowing of clinical decline in the zagotenemab-treated groups compared to placebo.[2] Development of zagotenemab was subsequently discontinued.[2]
Table 4: PERISCOPE-ALZ (NCT03518073) Study Design
| Participants | 285 individuals with early symptomatic Alzheimer's disease[6] |
| Intervention | Two different doses of zagotenemab or placebo administered intravenously[6] |
| Primary Endpoint | Change from baseline on the integrated Alzheimer's Disease Rating Scale (iADRS)[9] |
| Duration | Expected completion in October 2021[6] |
Experimental Protocols: Clinical Trials
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Participant Selection: Participants in the PERISCOPE-ALZ trial were required to have a diagnosis of early symptomatic Alzheimer's disease, confirmed by cognitive assessments and in some cases, amyloid PET scans in earlier trials.
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Drug Administration: Zagotenemab or placebo was administered via intravenous infusion at specified doses and intervals.
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Efficacy Assessments: Clinical efficacy was primarily assessed using validated cognitive and functional scales such as the iADRS, ADAS-Cog, and ADCS-iADL.
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Biomarker Analysis: A range of biomarkers were assessed, including:
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Tau PET Imaging: To measure the burden and distribution of tau pathology in the brain.
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Plasma Biomarkers: Measurement of total tau and phosphorylated tau (p-tau181) in plasma samples.
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Volumetric MRI: To assess changes in brain volume over time.
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Neurofilament Light Chain (NfL): A marker of neurodegeneration.
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Safety Monitoring: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
The logical flow of the PERISCOPE-ALZ clinical trial is outlined below.
Conclusion
Zagotenemab was a rationally designed immunotherapeutic agent targeting a pathological conformation of the tau protein. Its mechanism of action was predicated on the neutralization of extracellular tau seeds to inhibit the propagation of tau pathology. While preclinical studies with the parent antibody were promising, and Phase 1 studies demonstrated an acceptable safety and pharmacokinetic profile, the Phase 2 PERISCOPE-ALZ trial did not demonstrate clinical efficacy in patients with early symptomatic Alzheimer's disease. The discontinuation of zagotenemab's development underscores the challenges in developing effective treatments for Alzheimer's disease, particularly those targeting the complex pathology of tau. The data generated from the zagotenemab program, however, provides valuable insights for the continued development of tau-directed therapies.
References
- 1. Conformational change as one of the earliest alterations of tau in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Tau Passive Immunotherapy in Mutant P301L Mice: Antibody Affinity versus Specificity | PLOS One [journals.plos.org]
- 7. Anti-tau conformational scFv MC1 antibody efficiently reduces pathological tau species in adult JNPL3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLOS One [journals.plos.org]
- 9. alzforum.org [alzforum.org]
